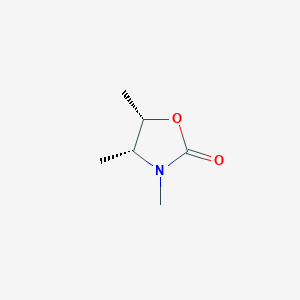
(4R,5S)-3,4,5-Trimethyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-3,4,5-Trimethyloxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are used in various fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-3,4,5-Trimethyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-2-amino-1-propanol with acetone under acidic conditions to form the oxazolidinone ring. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process includes the reaction of ®-2-amino-1-propanol with acetone in the presence of a catalyst, followed by purification using chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
(4R,5S)-3,4,5-Trimethyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
(4R,5S)-3,4,5-Trimethyloxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: It is explored for its use in the development of new antibiotics, particularly against resistant bacterial strains.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
(4R,5S)-4,5-Diphenyl-2-oxazolidinone: Another oxazolidinone derivative used as a chiral auxiliary in asymmetric synthesis.
(4R,5S)-dethiobiotin: A compound with similar structural features but different biological activities.
Uniqueness
(4R,5S)-3,4,5-Trimethyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of three methyl groups, which influence its reactivity and biological activity. Its ability to act as a chiral auxiliary and its potential antimicrobial properties make it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(4R,5S)-3,4,5-trimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4-5(2)9-6(8)7(4)3/h4-5H,1-3H3/t4-,5+/m1/s1 |
Clave InChI |
MEOAMYWMYLCHDY-UHNVWZDZSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](OC(=O)N1C)C |
SMILES canónico |
CC1C(OC(=O)N1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



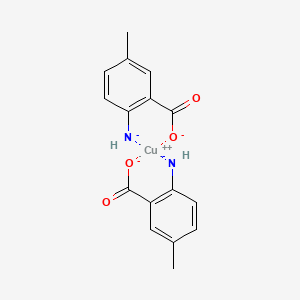
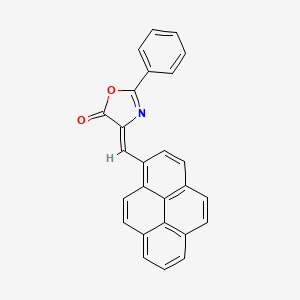
![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
![4-[5-(Ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]butanoic acid](/img/structure/B12894148.png)
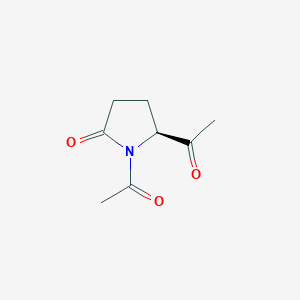
![1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/no-structure.png)
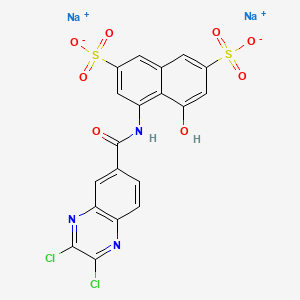
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
